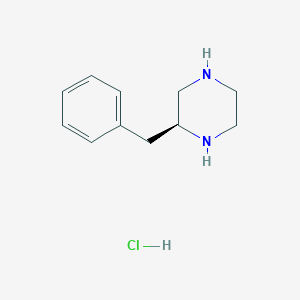
(S)-2-Benzylpiperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Benzylpiperazine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2 and its molecular weight is 212.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
(S)-2-Benzylpiperazine hydrochloride is primarily utilized as a building block in the synthesis of novel pharmaceutical compounds. Its structural characteristics make it suitable for the development of targeted therapies, particularly in the realm of protein degradation technologies.
Targeted Protein Degradation
One of the most significant applications of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome. The compound serves as a crucial link in these constructs, allowing for the design of molecules that can selectively degrade pathogenic proteins associated with various diseases, including cancer .
Pharmacological Studies
Research has indicated that this compound exhibits various pharmacological activities. These studies have highlighted its potential therapeutic effects and safety profiles.
Toxicological Insights
In toxicological studies, (S)-2-Benzylpiperazine has been implicated in cases where it was found alongside other substances in postmortem analyses. Although it was not directly responsible for fatalities, its presence raises important considerations regarding its safety and potential interactions with other drugs . Understanding these interactions is critical for assessing the compound's viability in clinical settings.
Case Studies and Research Findings
Several case studies have documented the effects and applications of this compound:
Analyse Chemischer Reaktionen
Alkylation Reactions
(S)-2-Benzylpiperazine hydrochloride undergoes alkylation at its secondary amine sites. For example, reaction with benzyl chloride in ethanol under reflux (65°C) produces N-benzylated derivatives. This reaction is driven by nucleophilic substitution (S<sub>N</sub>2), where the amine attacks the electrophilic alkyl halide.
Example Reaction:
(S)-2-Benzylpiperazine+Benzyl chlorideEtOH, 65°CN,N’-Dibenzylpiperazine+HCl
Key conditions:
Acylation Reactions
The compound reacts readily with acylating agents like acyl chlorides or anhydrides to form amides. This is critical for introducing functional groups in drug design.
Example Reaction with Acetyl Chloride:
(S)-2-Benzylpiperazine+Acetyl chlorideDCM, RTN-Acetyl-2-benzylpiperazine+HCl
Key data:
N-Oxidation
(S)-2-Benzylpiperazine can undergo oxidation at the amine group using peracids (e.g., mCPBA) to form N-oxide derivatives, enhancing solubility for pharmacological studies.
Example Reaction:
(S)-2-Benzylpiperazine+mCPBACH2Cl2,0°C(S)-2-Benzylpiperazine N-Oxide
Conditions:
Coupling Reactions
The secondary amine participates in nucleophilic substitution with activated carbonyl compounds. For instance, reactions with activated esters or acyl imidazoles yield amide-linked hybrids.
Case Study from σ1 Receptor Ligand Synthesis:
(S)-2-Benzylpiperazine+Acyl imidazole (from CDI)DCM, N2Amide derivative
Key parameters:
-
Reagents: 1,1′-Carbonyldiimidazole (CDI) for activation
-
Solvent: Dichloromethane (DCM)
Deprotection Reactions
When protected as a Boc derivative, (S)-2-Benzylpiperazine undergoes deprotection under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine.
Deprotection Example:
(S)-N-Boc-2-BenzylpiperazineHCl/dioxane(S)-2-Benzylpiperazine hydrochloride+CO2+t-BuOH
Conditions:
Derivatization for Analytical Purposes
The compound is derivatized to enhance detection in chromatographic analyses:
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for metal ions. For example, coordination with Cd(II) forms stable complexes used in materials science.
Example Complexation:
(S)-2-Benzylpiperazine+Cd(NO3)2MeOH[Cd(L)2]2+⋅2NO3−
Structural features:
Eigenschaften
Molekularformel |
C11H17ClN2 |
|---|---|
Molekulargewicht |
212.72 g/mol |
IUPAC-Name |
(2S)-2-benzylpiperazine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H/t11-;/m0./s1 |
InChI-Schlüssel |
LOXIJFRFTZTDMB-MERQFXBCSA-N |
Isomerische SMILES |
C1CN[C@H](CN1)CC2=CC=CC=C2.Cl |
Kanonische SMILES |
C1CNC(CN1)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















